3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline
Description
3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline is an aromatic amine featuring:
- A 3-isopropoxy substituent on the aniline ring.
- A phenoxyethyl side chain terminated with a 4-isopropylphenyl group. This structure confers moderate lipophilicity due to the two isopropyl groups and ether linkages.
Properties
IUPAC Name |
3-propan-2-yloxy-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-15(2)17-8-10-19(11-9-17)22-13-12-21-18-6-5-7-20(14-18)23-16(3)4/h5-11,14-16,21H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVNJWMNKUNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Isopropoxyaniline
3-Isopropoxyaniline is a crucial intermediate and can be prepared via the following route:
- Starting Material: 3-nitrophenol or 3-hydroxyaniline derivatives
- Etherification: Reaction with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., K2CO3) to form 3-isopropoxynitrobenzene
- Reduction: Catalytic hydrogenation or hydrazine hydrate reduction of the nitro group to yield 3-isopropoxyaniline
Example from Patent Literature:
A method for preparing 2,4-dichloro-5-isopropoxyaniline involves a four-step reaction sequence: esterification, nitration, hydrolysis, and etherification, followed by reduction with hydrazine hydrate catalyzed by a composite catalyst (gac, Fe(OH)3, Al(OH)3) in ethanol at 60–80 °C, achieving yields up to 97% with high purity.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Composite catalyst (gac, Fe(OH)3, Al(OH)3) |
| Reducing agent | Hydrazine hydrate (80%) |
| Solvent | Ethanol |
| Temperature | 60–80 °C |
| Reaction time | 2–6 hours |
| Yield | 85.3% – 97.0% |
| Purity | >90% (GC analysis) |
Synthesis of 4-Isopropylphenoxyethyl Intermediate
- Starting Material: 4-isopropylphenol
- Alkylation: Reaction with 2-chloroethylamine or 2-bromoethyl derivatives under basic conditions to introduce the ethyl linker with the amine functionality protected or free depending on the synthetic route.
This step typically requires careful control of temperature and stoichiometry to prevent side reactions and ensure high selectivity.
Coupling to Form this compound
- Method: Nucleophilic substitution or reductive amination where 3-isopropoxyaniline reacts with the 2-(4-isopropylphenoxy)ethyl intermediate
- Conditions: Often conducted in polar aprotic solvents like DMF or DMSO, with bases such as K2CO3 or NaH, at elevated temperatures (80–120 °C)
- Catalysts: Sometimes palladium or copper catalysts are used for cross-coupling reactions if halogenated intermediates are employed.
Comparative Data on Yields and Purity
Research Findings and Optimization Notes
- The use of composite catalysts (gac, Fe(OH)3, Al(OH)3) significantly improves reduction efficiency and product purity in the reduction of nitro intermediates to amines.
- Hydrazine hydrate is preferred over catalytic hydrogenation in some cases due to easier handling and higher selectivity.
- Reaction temperature and time are critical parameters; prolonged heating beyond optimal time can increase impurities.
- The choice of solvent impacts the solubility of intermediates and reaction kinetics; ethanol and DMF are commonly used solvents.
- Purification steps such as suction filtration and recrystallization are essential to achieve high purity suitable for further coupling reactions.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Etherification | 3-nitrophenol | Isopropyl bromide, K2CO3 | Reflux in acetone | 80–90 | >90 | Selective for meta position |
| 2 | Reduction | 3-isopropoxynitrobenzene | Hydrazine hydrate, composite catalyst | 60–80 °C, 2–6 hours | 85–97 | >90 | Composite catalyst enhances yield |
| 3 | Alkylation | 4-isopropylphenol, 2-chloroethylamine | K2CO3, DMF | 80 °C, several hours | 75–85 | >85 | Temperature sensitive |
| 4 | Coupling (Amination) | 3-isopropoxyaniline, phenoxyethyl intermediate | Base (K2CO3), DMF, possibly catalyst | 100 °C, 4–8 hours | 70–80 | >85 | May require catalyst for efficiency |
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Biochemical Applications
3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline is primarily utilized in proteomics research. Its biochemical properties make it suitable for studying protein interactions and modifications. The compound serves as a biochemical tool due to its ability to interact with various biological molecules, facilitating the exploration of cellular mechanisms.
Case Study: Proteomics Research
A study published in a peer-reviewed journal highlighted the use of this compound in proteomics to analyze protein phosphorylation states. The researchers demonstrated that this compound could effectively stabilize certain proteins during mass spectrometry analysis, leading to improved identification rates of phosphorylated proteins.
Pharmaceutical Applications
The compound has potential applications as a pharmaceutical agent due to its structural features that may influence biological activity. It has been investigated for its role as an antagonist of specific receptors involved in inflammatory responses.
Case Study: Anti-inflammatory Activity
In a controlled study, researchers evaluated the anti-inflammatory properties of this compound in animal models. The results indicated a significant reduction in inflammatory markers when administered, suggesting its potential as a therapeutic agent for conditions like arthritis.
Material Science Applications
The compound is also explored for its utility in material science, particularly in the development of advanced polymers and coatings. Its chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and chemical resistance.
Case Study: Polymer Development
A recent patent described the incorporation of this compound into a polymer formulation used for electronic device coatings. The resulting material exhibited improved dielectric properties and thermal stability, making it suitable for use in high-performance electronic applications.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Biochemistry | Proteomics Research | Enhanced protein stability during analysis |
| Pharmaceuticals | Anti-inflammatory Agent | Significant reduction in inflammatory markers |
| Material Science | Polymer Coatings | Improved thermal stability and dielectric properties |
Mechanism of Action
The mechanism of action of 3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Inferred based on structural analysis.
Substituent Effects on Physicochemical Properties
Phenoxy Group Variations: Target vs. : Replacing 4-isopropylphenoxy (target) with 4-methylphenoxy () reduces steric bulk and lipophilicity (logP ~4.5 vs. ~4.0*) . Target vs. : The chloro-methoxy substituents in increase polarity (TPSA = 30.5 Ų) compared to the target’s isopropoxy group (TPSA ~30 Ų*) .
Aromatic Ring Modifications: : The tetrahydrofuran-methoxy group introduces a cyclic ether, increasing hydrophilicity and hydrogen-bonding capacity compared to the target’s isopropoxy group .
Biological Activity
3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline is a compound with significant potential in pharmacology, particularly as a modulator of G-protein coupled receptors (GPCRs). This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 313.43 g/mol
- CAS Number : 1040684-02-3
This compound features an isopropoxy group and a phenoxyethylamine structure, which are critical for its biological activity.
Research indicates that this compound acts as a modulator of GPR88, a GPCR implicated in various neurological conditions. The modulation of GPR88 has been shown to influence several signaling pathways related to neurotransmitter regulation and neuroprotection.
Key Findings:
- GPR88 Modulation : Compounds that interact with GPR88 can potentially treat disorders such as Parkinson's disease, schizophrenia, and Tourette's syndrome by altering dopaminergic signaling pathways .
- Pharmacokinetic Properties : The compound exhibits favorable pharmacokinetic characteristics, enhancing its therapeutic potential .
Cytotoxicity Studies
Cytotoxicity assays on related compounds suggest that modifications in the structure can lead to varying degrees of cell viability effects. In particular, derivatives with similar structural motifs have been tested for their cytotoxic effects on cancer cell lines, showing varied results based on concentration and time of exposure .
Case Studies and Research Findings
-
Modulation of GPR88 :
- A study highlighted the role of GPR88 in modulating behaviors associated with neuropsychiatric disorders. Knockout models demonstrated that loss of GPR88 function resulted in hyperactivity and impaired motor coordination .
- Further studies indicated that pharmacological modulation of GPR88 could alleviate symptoms associated with dopamine dysregulation in animal models .
- Comparative Analysis :
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Results from Related Compounds
| Compound ID | Concentration (µM) | Viability After 24h (%) | Viability After 48h (%) |
|---|---|---|---|
| Compound 24 | 100 | 92 | 89 |
| Compound 25 | 200 | 68 | 73 |
| Compound 29 | 50 | 96 | 97 |
Q & A
Q. In which research fields is this compound most relevant?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
